molecular formula C5H4N2O2 B2379311 2H,4H,6H-furo[3,4-c]pyrazol-6-one CAS No. 504417-55-4

2H,4H,6H-furo[3,4-c]pyrazol-6-one

Cat. No.: B2379311
CAS No.: 504417-55-4
M. Wt: 124.099
InChI Key: PHNPUYVDCUKBCL-UHFFFAOYSA-N
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Description

2H,4H,6H-furo[3,4-c]pyrazol-6-one is a specialized fused bicyclic heterocycle that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. This compound features a unique molecular framework combining furan and pyrazole rings, which are recognized as privileged structures in the development of biologically active molecules . The furo[3,4-c]pyrazole core is part of a broader class of fused heterocyclic systems that are of significant interest in pharmaceutical research for generating molecular diversity and exploring innovative chemical spaces . Although synthetic methodologies to access chromone-fused heterocyclic compounds are often scarce , the furo-pyrazole scaffold represents an important template for library design in the search for novel bioactive compounds. Researchers utilize this and related heterocyclic cores in diversity-oriented synthesis (DOS) to rapidly discover small biologically active molecules . The compound is provided as a high-purity material to ensure reproducible results in synthetic applications. It is intended for use in organic synthesis, method development, and as a building block for the construction of more complex molecular architectures. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet and handle this material using appropriate laboratory safety practices.

Properties

IUPAC Name

1,4-dihydrofuro[3,4-c]pyrazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c8-5-4-3(2-9-5)1-6-7-4/h1H,2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNPUYVDCUKBCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)O1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504417-55-4
Record name 2H,4H,6H-furo[3,4-c]pyrazol-6-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,4H,6H-furo[3,4-c]pyrazol-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with furan-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatographic techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2H,4H,6H-furo[3,4-c]pyrazol-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Agricultural Chemistry

Derivatives of 2H,4H,6H-furo[3,4-c]pyrazol-6-one are explored as potential herbicides and fungicides because of their biological activity against plant pathogens. Studies have shown that related compounds possess antifungal and herbicidal properties, demonstrating inhibitory effects against various plant pathogenic fungi such as Fusarium graminearum and Botrytis cinerea.

Scientific Research

This compound and its derivatives have a wide range of applications in scientific research.

Chemistry this compound is used as a building block in the synthesis of more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, to create a variety of compounds with different properties.

Biology This compound is investigated for its potential biological activity and interactions with biomolecules. Research indicates that compounds with similar structures can inhibit enzyme activity or interfere with cellular processes by mimicking natural substrates or ligands. Understanding these interactions is crucial for elucidating the mechanism of action of potential therapeutic agents derived from this compound.

Medicine this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry It is utilized in the development of new materials and chemical processes.

Chemical Reactivity

This compound can undergo various chemical transformations, including nucleophilic substitutions and cycloadditions, due to the presence of the electron-withdrawing pyrazole moiety.

Oxidation This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Mechanism of Action

The mechanism of action of 2H,4H,6H-furo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The compound’s unique structure allows it to fit into active sites of enzymes or receptors, thereby altering their function.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Core Scaffolds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Applications/Activity References
2H,4H,6H-Furo[3,4-c]pyrazol-6-one Furo-pyrazolone None (parent compound) 138.12 (base) Building block for synthesis
(4S)-3-Phenyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one Pyrrolo-pyrazolone Phenyl, pyridinyl 276.29 Not specified (structural analog)
(R)-3,4-Diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one Pyrrolo-pyrazolone Two phenyl groups 317.36 CeCht1 chitinase inhibition (IC50 ~5 µM)
1-(4-Aminophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one Pyrano-pyrazolone 4-Aminophenyl, methyl groups ~260 (estimated) Intermediate in diazonium salt reactions
6-(Coumarin-3-yl)pyrimidin-2(1H)-one derivatives Pyrimidinone-pyrazolone Coumarin, tetrazole, phenyl >400 Antimicrobial/antifungal activity
Key Observations:

Pyrrolo-pyrazolone: Features a pyrrolidine ring, increasing basicity and steric bulk. The (R)-3,4-diphenyl variant demonstrates significant CeCht1 inhibition due to hydrophobic interactions with the enzyme’s active site . Pyrano-pyrazolone: Incorporates a pyran ring, offering greater rigidity and planarity, which may influence binding in π-π stacking interactions .

Substituent Effects: Phenyl and pyridinyl groups (e.g., in ) enhance aromatic stacking and solubility in organic solvents.

Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound improves aqueous solubility, critical for biological assays . Pyrrolo analogs with aryl groups exhibit lower water solubility but enhanced membrane permeability.
  • Stability : The partially saturated furan ring in the target compound may reduce oxidative degradation compared to fully unsaturated analogs.

Biological Activity

2H,4H,6H-furo[3,4-c]pyrazol-6-one is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with furan-2-carboxylic acid or its derivatives. Common methods include using dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization. The compound can also undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, making it a versatile building block for more complex heterocyclic compounds .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, a series of synthesized compounds were tested against various bacterial strains such as E. coli and Staphylococcus aureus, demonstrating promising inhibitory effects .

Anti-inflammatory Effects

In vitro studies have shown that certain derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. For example, compounds derived from the pyrazole framework showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In one study, derivatives were tested against cancer cell lines and demonstrated cytotoxic effects through apoptosis induction. The mechanism involved the inhibition of specific kinases associated with cancer progression .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Modulation: It may modulate receptor activity affecting cellular signaling pathways critical for growth and inflammation .

Case Studies

  • Study on Antimicrobial Activity:
    A recent study evaluated the antimicrobial efficacy of synthesized pyrazole derivatives against Bacillus subtilis and Aspergillus niger. Results indicated a significant reduction in microbial growth at concentrations as low as 40 µg/mL .
  • Anti-inflammatory Study:
    In a comparative analysis with dexamethasone as a standard drug, several pyrazole derivatives exhibited comparable or superior inhibition rates for TNF-α and IL-6 production in vitro .

Data Table: Summary of Biological Activities

Activity TypeTested CompoundsEffectiveness (IC50)Reference
AntimicrobialPyrazole Derivatives40 µg/mL against E. coli
Anti-inflammatoryVarious Pyrazole DerivativesUp to 85% inhibition of TNF-α
AnticancerSelected DerivativesIC50 values in low µM range

Q & A

Q. What are the optimized synthetic routes for 2H,4H,6H-furo[3,4-c]pyrazol-6-one and its derivatives?

Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. For example, refluxing precursors like substituted pyrazolones with aldehydes or ketones in ethanol under acidic conditions (e.g., acetic acid) can yield the furopyrazole core. Key steps include:

  • TLC monitoring (e.g., ethyl acetate/light petroleum, 1:1 v/v) to track reaction progress .
  • Crystallization using ethanol/water mixtures to isolate pure products .
  • Regioselective functionalization via N-tosylhydrazones to introduce substituents at specific positions .
    Optimization focuses on solvent choice, temperature control, and catalyst-free conditions to enhance yields (e.g., 70–85%) .

Q. How is structural elucidation of this compound performed?

Methodological Answer:

  • X-ray crystallography : Provides definitive confirmation of the fused furopyrazole ring system and substituent positions. For example, anisotropic thermal parameters and riding models refine non-hydrogen and hydrogen atom positions, respectively .
  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl groups (δ ~170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the reactivity and target interactions of furopyrazole derivatives?

Methodological Answer:

  • Docking studies : Molecular docking with software like AutoDock Vina evaluates binding affinities to targets (e.g., p53-MDM2 interface) using crystal structures from the PDB .
  • QSAR models : Utilize descriptors like logP, polar surface area, and H-bonding capacity to correlate structural features with bioactivity (e.g., IC₅₀ values) .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess stability and charge distribution in the furopyrazole core .

Q. What strategies resolve contradictions in reported biological activities of furopyrazole derivatives?

Methodological Answer:

  • Orthogonal assays : Validate antifungal or anticancer activity using both in vitro (e.g., microdilution MIC assays) and cell-based (e.g., MTT viability tests) methods to minimize false positives .
  • Target engagement studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to purported targets like kinases or DNA repair enzymes .
  • Meta-analysis : Compare data across studies while controlling for variables like cell lines (e.g., HeLa vs. MCF-7) or solvent effects (DMSO vs. PBS) .

Q. How are in vivo pharmacokinetic properties of furopyrazole derivatives evaluated?

Methodological Answer:

  • ADME profiling :
    • Solubility : Shake-flask method in PBS (pH 7.4) .
    • Metabolic stability : Incubation with liver microsomes and LC-MS quantification of parent compound .
  • Pharmacokinetic studies : Administer compounds to rodent models (e.g., Sprague-Dawley rats) and measure plasma concentrations via HPLC-MS/MS at timed intervals .
  • Toxicity screening : Acute toxicity tests (LD₅₀) and histopathological analysis of liver/kidney tissues .

Q. What synthetic challenges arise in scaling up furopyrazole derivatives for preclinical studies?

Methodological Answer:

  • Process optimization : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., PEG-400) .
  • Purification challenges : Use flash chromatography (silica gel, hexane/ethyl acetate gradients) instead of recrystallization for high-throughput isolation .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to identify shelf-life limitations .

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